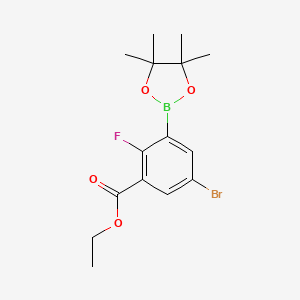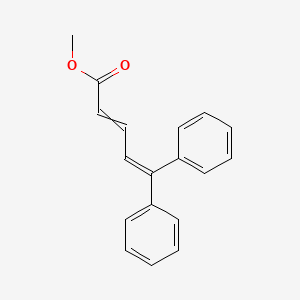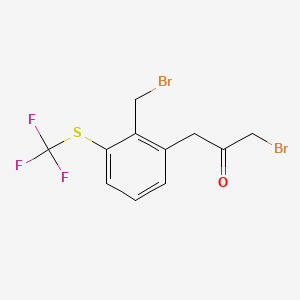
1,5-Difluoro-2-difluoromethoxy-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Difluoro-2-difluoromethoxy-4-iodobenzene is an organic compound with the molecular formula C7H3F4IO It is characterized by the presence of fluorine, iodine, and a difluoromethoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Difluoro-2-difluoromethoxy-4-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has the required substituents in place.
Halogenation: The introduction of iodine and fluorine atoms is achieved through halogenation reactions. For example, iodination can be performed using iodine and an oxidizing agent, while fluorination can be achieved using fluorinating agents such as Selectfluor.
Methoxylation: The difluoromethoxy group is introduced through a methoxylation reaction, often using difluoromethyl ether as the reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Difluoro-2-difluoromethoxy-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with conditions tailored to the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1,5-Difluoro-2-difluoromethoxy-4-iodobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,5-Difluoro-2-difluoromethoxy-4-iodobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The difluoromethoxy group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Difluoro-2-methoxy-4-iodobenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1,5-Difluoro-2-difluoromethoxy-4-bromobenzene: Similar structure but with a bromine atom instead of an iodine atom.
1,5-Difluoro-2-difluoromethoxy-4-chlorobenzene: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
1,5-Difluoro-2-difluoromethoxy-4-iodobenzene is unique due to the combination of fluorine, iodine, and a difluoromethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as high reactivity in substitution reactions and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H3F4IO |
|---|---|
Molekulargewicht |
306.00 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-2,4-difluoro-5-iodobenzene |
InChI |
InChI=1S/C7H3F4IO/c8-3-1-4(9)6(2-5(3)12)13-7(10)11/h1-2,7H |
InChI-Schlüssel |
BTVWNSZZAZMFBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1I)F)F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


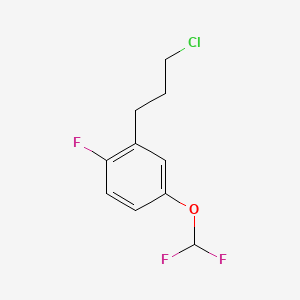
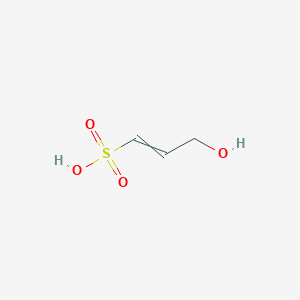
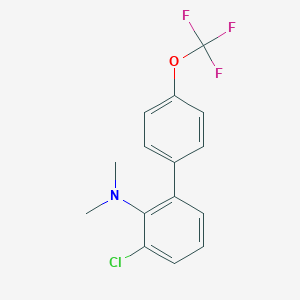

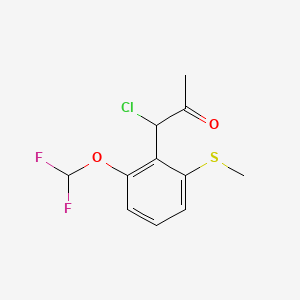
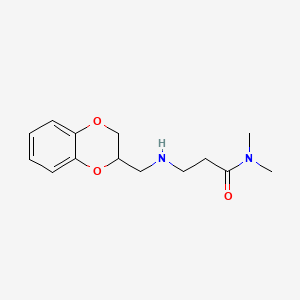

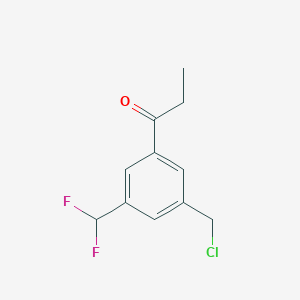
![2-(4'-Methoxy-1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14062768.png)
![2-Fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid](/img/structure/B14062776.png)
![Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14062777.png)
